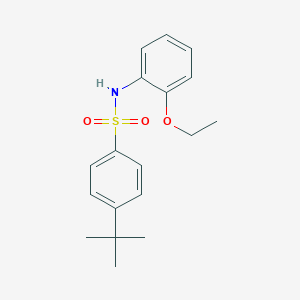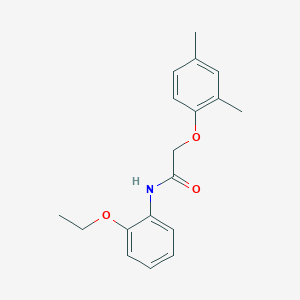![molecular formula C15H18BrNO B311971 Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-](/img/structure/B311971.png)
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- is an organic compound with a complex structure that includes a bromine atom, a cyclohexene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- typically involves the reaction of 4-bromobenzoyl chloride with 2-(1-cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyclohexene ring can be oxidized to form a cyclohexanone derivative or reduced to form a cyclohexane derivative.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the cyclohexene ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the cyclohexene ring.
Major Products Formed
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Cyclohexane derivatives.
Scientific Research Applications
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- depends on its interaction with specific molecular targets. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The cyclohexene ring and benzamide group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzamide
- 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide
Uniqueness
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- is unique due to its specific combination of a bromine atom, a cyclohexene ring, and a benzamide group. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from similar compounds. The presence of the bromine atom allows for further functionalization through substitution reactions, while the cyclohexene ring provides a site for oxidation and reduction reactions.
Properties
Molecular Formula |
C15H18BrNO |
|---|---|
Molecular Weight |
308.21 g/mol |
IUPAC Name |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C15H18BrNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,17,18) |
InChI Key |
OTTNWIHSQOUADU-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[4-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B311908.png)


